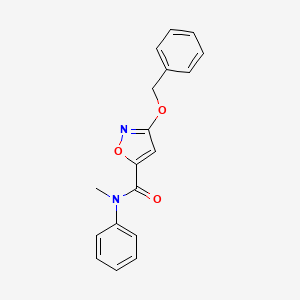

3-(benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-methyl-N-phenyl-3-phenylmethoxy-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-20(15-10-6-3-7-11-15)18(21)16-12-17(19-23-16)22-13-14-8-4-2-5-9-14/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVSWOGZFQRBGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC(=NO2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester or a β-diketone, with hydroxylamine hydrochloride under basic conditions.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group, such as a halide or a tosylate.

N-Methylation and N-Phenylation: The N-methyl and N-phenyl groups can be introduced through alkylation and arylation reactions, respectively, using appropriate reagents such as methyl iodide and phenylboronic acid.

Industrial Production Methods

Industrial production of 3-(benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, such as palladium or copper, to facilitate the reactions and the development of continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The isoxazole ring and benzyloxy group undergo oxidation under controlled conditions. Key findings include:

Oxidation primarily targets the benzylic carbon in the benzyloxy group, leading to the formation of phenolic derivatives or ketones depending on reaction conditions. The electron-deficient isoxazole ring remains stable under mild oxidizing conditions but may degrade under harsher protocols .

Reduction Reactions

Reduction reactions focus on the carboxamide group and isoxazole ring:

Reduction with LiAlH₄ transforms the carboxamide into a primary amine, while catalytic hydrogenation selectively removes the benzyloxy group without affecting the isoxazole ring .

Nucleophilic Substitution

The benzyloxy group participates in substitution reactions:

Substitution occurs via an SN2 mechanism at the benzylic position, enabling modular functionalization for drug discovery .

Hydrolysis and Amide Reactivity

The carboxamide group undergoes hydrolysis under acidic/basic conditions:

| Conditions | Catalyst | Products | Reference |

|---|---|---|---|

| 6M HCl, reflux | - | Isoxazole-5-carboxylic acid | |

| NaOH, aqueous ethanol | Heat | Sodium carboxylate salt |

Hydrolysis is pH-dependent, with acid conditions yielding carboxylic acids and basic conditions producing salts . This reactivity is leveraged to generate bioactive metabolites .

Cycloaddition and Ring-Opening

The isoxazole ring participates in thermal rearrangements:

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Thermal cycloreversion | 150°C, toluene | Nitrile and carbonyl intermediates | |

| Photochemical rearrangement | UV light, THF | Oxazole derivatives |

Ring-opening reactions provide access to α,β-unsaturated carbonyl compounds, useful in synthesizing fused heterocycles .

Key Research Findings

-

Antiviral Potential : Analogues with modified benzyloxy groups exhibit inhibitory activity against viral polymerases, with EC₅₀ values in the micromolar range .

-

Enzyme Interactions : The carboxamide group forms hydrogen bonds with xanthine oxidase, as confirmed by molecular docking studies .

-

Stability : The compound is stable in aqueous solutions at pH 4–8 but degrades under strong UV light .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-(benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide typically involves the reaction of benzyloxyisoxazole derivatives with appropriate amines and carboxylic acids. Various methods, including microwave-assisted synthesis and traditional reflux techniques, have been employed to enhance yield and purity. Characterization is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and assess the purity of the synthesized compounds.

Antimicrobial Properties

Research indicates that derivatives of isoxazole compounds, including 3-(benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide, exhibit significant antimicrobial activity. For instance, studies have shown that related isoxazole derivatives can inhibit the growth of various bacterial strains, suggesting that modifications to the isoxazole ring can enhance antimicrobial potency .

Antitubercular Activity

Some studies have reported that isoxazole derivatives demonstrate activity against Mycobacterium tuberculosis. For example, compounds similar to 3-(benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide have been evaluated for their antitubercular properties, showing promising results in inhibiting the growth of resistant strains . The incorporation of specific substituents has been linked to improved efficacy against tuberculosis.

Anticancer Potential

The anticancer properties of isoxazole derivatives are another area of interest. Research has highlighted that certain derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) cells. The mechanism often involves the disruption of mitochondrial membrane potential and inhibition of DNA synthesis . The structure-activity relationship studies suggest that modifications to the phenyl or isoxazole moiety significantly influence anticancer activity.

Mechanistic Insights

Understanding the mechanisms through which 3-(benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide exerts its biological effects is crucial for its development as a therapeutic agent. Molecular docking studies have been employed to elucidate binding interactions with target enzymes or receptors in various pathways, including those involved in cancer proliferation and microbial resistance .

Case Studies and Research Findings

Several case studies illustrate the diverse applications of this compound:

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

Affecting Gene Expression: Altering the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of 3-(benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide with structurally related isoxazole derivatives is presented below, focusing on substituents, molecular properties, and functional implications.

Table 1: Structural and Functional Comparison of Isoxazole Carboxamides

Key Insights from Comparative Analysis:

N-Substituents: The N-methyl-N-phenyl group in the target compound likely reduces hydrogen-bond donor capacity compared to the N-hydroxyphenyl group in ’s compound, which is associated with higher toxicity risks.

Molecular Weight and Drug-Likeness :

- The target compound (~300 g/mol) falls within the optimal range for oral bioavailability (200–500 g/mol), unlike higher-weight derivatives in (424 g/mol) and (456 g/mol), which may face pharmacokinetic challenges.

Biological Implications: Derivatives with electron-withdrawing groups (e.g., nitro in ’s 11j) exhibit higher melting points (241–242°C), suggesting greater crystallinity and stability.

Safety Profiles: Compounds with hydroxy or amino groups (e.g., ’s 11i and ’s derivative) show higher acute toxicity (H302) compared to the target compound’s inferred profile.

Research Findings and Trends

- Synthetic Accessibility : Benzyl bromide-mediated alkylation () and sodium hydride-based deprotonation are common strategies for introducing benzyloxy and N-alkyl groups in isoxazole derivatives.

- Structure-Activity Relationships (SAR) : Substitutions at the isoxazole 3- and 5-positions critically modulate bioactivity. For example, chloro and trifluoromethyl groups () enhance target affinity but may increase metabolic liabilities.

- Thermal Stability: Higher melting points in ’s compounds (210–242°C) correlate with rigid xanthenone frameworks, whereas the target compound’s flexible N-phenyl group may lower its thermal stability.

Biological Activity

3-(Benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a five-membered isoxazole ring, which contributes to its biological activity. The structural formula can be represented as follows:

Isoxazole derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects. Specifically, 3-(benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide has been studied for its potential in:

- Inhibition of Monoamine Oxidase (MAO) : Some studies have indicated that isoxazole derivatives may exhibit inhibitory activity against MAO enzymes, particularly MAO-B, which is relevant in the treatment of neurodegenerative diseases such as Parkinson's disease .

- Antimicrobial Activity : The compound has shown promising results against various microbial strains, indicating potential applications in treating infections .

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, particularly through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

Research has demonstrated that 3-(benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi. In vitro studies have reported minimum inhibitory concentrations (MICs) ranging from 7.81 µg/mL to 250 µg/mL against various strains .

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Candida albicans | 20 |

Anticancer Activity

The compound has been evaluated for its anticancer properties in several studies. For instance, it has shown IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.08 |

| A549 | 0.12 |

Neuroprotective Effects

Studies indicate that this compound may also exert neuroprotective effects through MAO-B inhibition, which is crucial for managing neurodegenerative disorders. The competitive inhibition profile suggests potential therapeutic applications in conditions like Alzheimer's and Parkinson's diseases .

Case Studies

- MAO-B Inhibition : A study synthesized various isoxazole derivatives and tested their MAO-B inhibitory activity. The most potent derivative exhibited an IC50 value of 0.009 µM, significantly lower than many existing inhibitors . This highlights the potential of compounds like 3-(benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide in treating neurodegenerative diseases.

- Antimicrobial Efficacy : In a comparative study against standard antimicrobial agents, this compound demonstrated superior activity against resistant strains of bacteria, suggesting its utility in developing new antimicrobial therapies .

Q & A

Q. Key Reaction Conditions :

- Temperature: 80–100°C for cyclocondensation.

- Catalysts: Nano-ZnO or MTAMO for enhancing reaction efficiency .

- Solvents: Dichloromethane (DCM) or ethanol for SNAr reactions; DMF for amide coupling .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- HRMS : Exact mass determination (e.g., [M+H]+ calculated for C₁₈H₁₇N₂O₃: 309.1234) ensures molecular integrity .

- X-ray Crystallography : Resolves bond angles (e.g., isoxazole ring planarity) and intermolecular interactions (e.g., van der Waals forces) .

Basic: What safety protocols are recommended when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols; ensure local exhaust ventilation during synthesis .

- Decontamination : Neutralize spills with 10% sodium bicarbonate, followed by absorption with inert materials (e.g., vermiculite) .

- Storage : In airtight containers at –20°C, away from incompatible materials (strong oxidizers) .

Advanced: How do substituents on the isoxazole ring influence its pharmacological activity?

Methodological Answer:

- Benzyloxy Group (3-Position) : Enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .

- N-Methyl-N-Phenyl Carboxamide : Modulates electron density, affecting binding affinity to targets like voltage-gated ion channels (e.g., IC₅₀ values correlate with substituent electronegativity) .

- Structure-Activity Relationship (SAR) :

- Methoxy groups at the 3-position increase solubility but reduce metabolic stability .

- Halogenation (e.g., Cl at 5-position) enhances antimicrobial potency by 2–3 fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.